3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound known for its unique chemical structure and properties. The presence of fluorine atoms in the cyclobutyl ring imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of ethyl 3,3-difluorocyclobutanecarboxylate as a starting material . The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve multigram synthesis techniques, ensuring high yield and purity. The process often includes steps such as esterification, hydrolysis, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the cyclobutyl ring can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluorocyclobutyl)acetic acid: Similar in structure but differs in the position of the functional groups.
(3,3-Difluorocyclobutyl)methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid is unique due to its specific arrangement of fluorine atoms and the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C9H14F2O2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(2,7(12)13)3-6-4-9(10,11)5-6/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
DTDXKLSPWJYHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC(C1)(F)F)C(=O)O |
Origin of Product |
United States |
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